

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphenyltin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraphenyltin**

Cat. No.: **B1683108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyltin, with the chemical formula $(C_6H_5)_4Sn$ or $SnPh_4$, is an organotin compound characterized by a central tin atom tetrahedrally bonded to four phenyl groups.^[1] It presents as a white crystalline solid and has garnered significant interest across various scientific and industrial domains.^[1] Its utility spans from being a crucial intermediate in organometallic synthesis to applications in polymer chemistry and as a catalyst.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetraphenyltin**, detailed experimental protocols for its synthesis and characterization, and a summary of its metabolic fate.

Physical Properties

Tetraphenyltin is a stable compound under normal conditions, exhibiting well-defined physical characteristics. It is insoluble in water but shows solubility in organic solvents such as hot benzene, toluene, and xylene.^[3] Key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₀ Sn	[3]
Molecular Weight	427.13 g/mol	[3]
Appearance	White crystalline solid	[1]
Melting Point	224-227 °C	[3]
Boiling Point	>420 °C	[3]
Density	1.49 g/cm ³	[3]
Vapor Density	14.7 (vs air)	[3]
Flash Point	111 °C (closed cup)	[1]
Water Solubility	Insoluble	[3]
Solubility in other solvents	Soluble in hot benzene, toluene, xylene	[3]

Chemical Properties and Reactivity

Tetraphenyltin is a stable compound but is incompatible with strong acids and strong oxidizing agents.[3] It serves as a precursor for the synthesis of other organotin compounds. For instance, it can undergo disproportionation reactions in the presence of a catalyst to form other phenyltin derivatives.[4]

Crystal Structure

The crystal structure of **Tetraphenyltin** has been determined by single-crystal X-ray diffraction. It crystallizes in the tetragonal space group P4₂1C. The molecule possesses a tetrahedral geometry around the central tin atom.

Crystal Data	Value
Crystal System	Tetragonal
Space Group	P4 ₂ 1C

Experimental Protocols

Synthesis of Tetraphenyltin (Gilman and Rosenberg Method)

A common and high-yield method for the synthesis of **Tetraphenyltin** is the reaction of tin(IV) chloride with phenylsodium, which is prepared *in situ* from chlorobenzene and sodium metal in dry toluene.[\[1\]](#)[\[3\]](#)

Materials and Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Dropping funnel
- Heating mantle
- Inert atmosphere (Argon or Nitrogen)
- Sodium metal
- Dry toluene
- Chlorobenzene
- Tin(IV) chloride (SnCl_4)

Procedure:

- Set up the reaction apparatus under an inert atmosphere.
- In the three-necked flask, add sodium metal to dry toluene.
- Heat the mixture to the melting point of sodium while stirring vigorously to create a fine dispersion of sodium.

- Cool the mixture and slowly add chlorobenzene via the dropping funnel to form phenylsodium.
- After the formation of phenylsodium is complete, a solution of tin(IV) chloride in dry toluene is added dropwise to the reaction mixture.
- The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, the reaction mixture is refluxed for a period to ensure complete reaction.
- The resulting mixture is then cooled, and the excess sodium is quenched.
- The product, **Tetraphenyltin**, is isolated by filtration and can be purified by recrystallization from a suitable solvent like benzene or toluene.^[3]

Characterization Protocols

¹³C NMR spectroscopy is a powerful tool for the structural elucidation of **Tetraphenyltin**.

Sample Preparation:

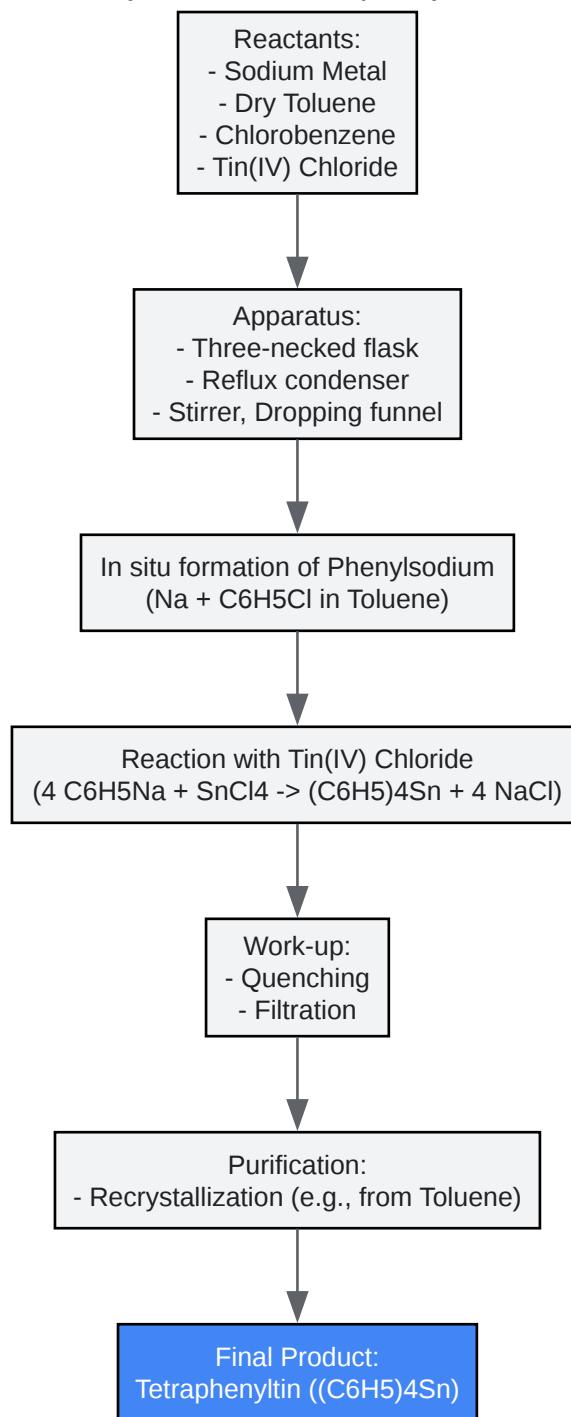
- Dissolve a sufficient amount of **Tetraphenyltin** in a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.

Instrument Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Nucleus: ¹³C
- Technique: Proton-decoupled ¹³C NMR is standard to obtain a spectrum with single lines for each unique carbon atom.
- Relaxation Delay: A sufficient delay (e.g., 2-5 seconds) should be used to ensure quantitative analysis if needed.

The resulting spectrum will show characteristic chemical shifts for the phenyl carbons.

This technique provides definitive information about the three-dimensional structure of **Tetraphenyltin** in the solid state.

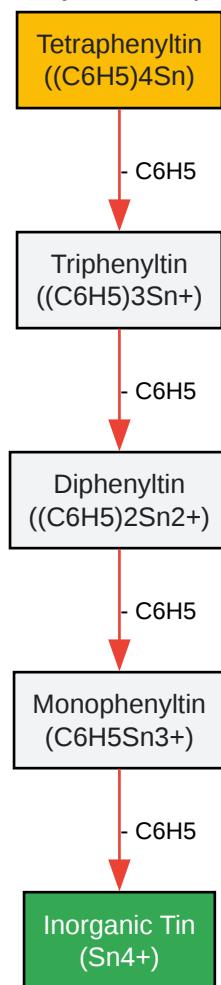

Procedure:

- Crystal Growth: Grow single crystals of **Tetraphenyltin** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a solvent like toluene or by slow cooling of a hot, saturated solution. The ideal crystal size is typically in the range of 0.1-0.3 mm in all dimensions.[5]
- Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.[6]
- Data Collection:
 - Mount the crystal on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected to a resolution of at least 0.85 Å for small molecules.[7]
- Structure Solution and Refinement:
 - Process the collected diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Visualizations

Synthesis Workflow

Synthesis of Tetraphenyltin


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Tetraphenyltin**.

Metabolic Pathway of Tetraphenyltin in Rats

In vivo studies in rats have shown that **Tetraphenyltin** is metabolized through a dearylation process, where the phenyl groups are sequentially cleaved from the tin atom. This metabolic breakdown is a crucial aspect of its toxicology.[8]

Metabolic Pathway of Tetraphenyltin in Rats

[Click to download full resolution via product page](#)

Caption: Metabolic degradation of **Tetraphenyltin** in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraphenyltin - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ukessays.com [ukessays.com]
- 4. CN1184816A - Method for synthesizing triphenyl tin chloride - Google Patents [patents.google.com]
- 5. excillum.com [excillum.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Metabolism of a tetraphenyltin compound in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphenyltin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683108#physical-and-chemical-properties-of-tetraphenyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com